Thiocyanic acid, 6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo(2,1-b)-1,3,4-thiadiazol-5-yl ester
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Overview
Description
Thiocyanic acid, 6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo(2,1-b)-1,3,4-thiadiazol-5-yl ester is a complex organic compound that belongs to the class of imidazo-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo(2,1-b)-1,3,4-thiadiazol-5-yl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an imidazo-thiadiazole core, followed by the introduction of phenyl and trimethoxyphenyl groups. The final step involves the esterification with thiocyanic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo(2,1-b)-1,3,4-thiadiazol-5-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of thiocyanic acid, 6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo(2,1-b)-1,3,4-thiadiazol-5-yl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain thiazole nuclei and exhibit anticancer activities.
Benzimidazoles: These compounds, such as benzimidazole fungicides, share structural similarities and have diverse biological activities.
Uniqueness
Thiocyanic acid, 6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo(2,1-b)-1,3,4-thiadiazol-5-yl ester stands out due to its unique combination of functional groups and the resulting biological activities
Properties
CAS No. |
91918-77-3 |
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Molecular Formula |
C20H16N4O3S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl] thiocyanate |
InChI |
InChI=1S/C20H16N4O3S2/c1-25-14-9-13(10-15(26-2)17(14)27-3)18-23-24-19(28-11-21)16(22-20(24)29-18)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
OANCEOGZLQLTPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=C(N=C3S2)C4=CC=CC=C4)SC#N |
Origin of Product |
United States |
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